N-[4-(diethylamino)phenyl]octanamide
Description
N-[4-(Diethylamino)phenyl]octanamide is an amide derivative featuring a diethylamino-substituted phenyl group linked to an octanoyl chain. This structure confers a balance of lipophilicity and electronic properties, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H30N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]octanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(5-2)6-3/h12-15H,4-11H2,1-3H3,(H,19,21) |
InChI Key |
KJBBRAFVGHGCAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Adamantane-Substituted Octanamide (Compound 28)
Structure: N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)octanamide . Molecular Weight: 439.4 g/mol. Key Features:
Benzothiazole-Based Octanamides (BHPO1 and BHPO2)
Structures :
- BHPO1: N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]octanamide
- BHPO2: N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]octanamide .
Key Features : - Designed for excited-state intramolecular proton transfer (ESIPT), enabling white light emission.
- The octanamide chain improves solubility and film-forming properties for optoelectronic applications.
Comparison : - Application : Divergent from pharmacological uses; focuses on materials science.
- Functional Groups: Benzothiazole and hydroxyl groups enable luminescence, unlike the diethylamino group in the target compound.
Bisamide Derivatives (Compound 60)
Structure: N,N′-((4-(Diethylamino)phenyl)methylene)dioctanamide . Molecular Weight: Not explicitly stated, but estimated ~500 g/mol (based on formula). Key Features:
- Dual octanamide chains connected via a phenylmethylene linker.
- Synthetic yield (68%) lower than the adamantane derivative (81%) .
Comparison : - Solubility: Likely reduced compared to mono-octanamide derivatives due to increased hydrophobicity.
- Binding Potential: Dual chains may enable multivalent interactions in enzyme inhibition or receptor binding.
Nitrophenyl Octanamide
Structure : N-(4-Nitrophenyl)octanamide .
Molecular Weight : 264.32 g/mol.
Key Features :
- Nitro group confers electron-withdrawing properties, altering electronic density compared to the diethylamino group. Comparison:
- Applications: Not specified in evidence but likely distinct from biological or luminescent uses.
Structural and Functional Analysis Table
Key Research Findings
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